N-[di(propan-2-yloxy)phosphoryl-(4-nitrophenyl)methyl]-4-propan-2-ylaniline
Description
N-[di(propan-2-yloxy)phosphoryl-(4-nitrophenyl)methyl]-4-propan-2-ylaniline is a complex organic compound with a unique structure that includes a phosphoryl group, a nitrophenyl group, and an aniline derivative
Properties
IUPAC Name |
N-[di(propan-2-yloxy)phosphoryl-(4-nitrophenyl)methyl]-4-propan-2-ylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N2O5P/c1-15(2)18-7-11-20(12-8-18)23-22(19-9-13-21(14-10-19)24(25)26)30(27,28-16(3)4)29-17(5)6/h7-17,22-23H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDSDPMNCJHFQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(C2=CC=C(C=C2)[N+](=O)[O-])P(=O)(OC(C)C)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N2O5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[di(propan-2-yloxy)phosphoryl-(4-nitrophenyl)methyl]-4-propan-2-ylaniline typically involves multiple steps. One common approach is the reaction of 4-nitrobenzaldehyde with di(propan-2-yloxy)phosphoryl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with 4-propan-2-ylaniline under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[di(propan-2-yloxy)phosphoryl-(4-nitrophenyl)methyl]-4-propan-2-ylaniline can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphoryl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can react with the phosphoryl group under basic conditions.
Major Products
Oxidation: Derivatives with different oxidation states of the nitrophenyl group.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[di(propan-2-yloxy)phosphoryl-(4-nitrophenyl)methyl]-4-propan-2-ylaniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[di(propan-2-yloxy)phosphoryl-(4-nitrophenyl)methyl]-4-propan-2-ylaniline involves its interaction with specific molecular targets. The phosphoryl group can interact with enzymes and proteins, potentially inhibiting their activity. The nitrophenyl group may also contribute to the compound’s biological activity by interacting with cellular components and disrupting normal cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-[di(propan-2-yloxy)phosphoryl-(4-methoxyphenyl)methyl]aniline
- N-[di(propan-2-yloxy)phosphoryl-[2-(trifluoromethyl)phenyl]methyl]aniline
Uniqueness
N-[di(propan-2-yloxy)phosphoryl-(4-nitrophenyl)methyl]-4-propan-2-ylaniline is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
